molecular formula C7H9F3O2 B14341506 Propyl 2-(trifluoromethyl)prop-2-enoate CAS No. 105935-18-0

Propyl 2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14341506
CAS No.: 105935-18-0
M. Wt: 182.14 g/mol
InChI Key: OTPPJRROTZEJEB-UHFFFAOYSA-N
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Description

Propyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound with the molecular formula C7H9F3O2. It is an ester derived from 2-(trifluoromethyl)prop-2-enoic acid and propanol. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-(trifluoromethyl)prop-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of 2-(trifluoromethyl)prop-2-enoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(trifluoromethyl)prop-2-enoate
  • Methyl 2-(trifluoromethyl)prop-2-enoate
  • Butyl 2-(trifluoromethyl)prop-2-enoate

Uniqueness

Propyl 2-(trifluoromethyl)prop-2-enoate is unique due to its specific ester group, which can influence its physical and chemical properties. The propyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

CAS No.

105935-18-0

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

propyl 2-(trifluoromethyl)prop-2-enoate

InChI

InChI=1S/C7H9F3O2/c1-3-4-12-6(11)5(2)7(8,9)10/h2-4H2,1H3

InChI Key

OTPPJRROTZEJEB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=C)C(F)(F)F

Origin of Product

United States

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